molecular formula C20H25ClN2O2 B13743066 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate CAS No. 42773-71-7

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate

Cat. No.: B13743066
CAS No.: 42773-71-7
M. Wt: 360.9 g/mol
InChI Key: XLWLZQAFZHCHRR-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These pathways can lead to the inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Compared to other indole derivatives, 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

42773-71-7

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

2-(3-ethoxy-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-4-24-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H

InChI Key

XLWLZQAFZHCHRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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